(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide
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Description
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H15ClN2O3 and its molecular weight is 378.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to "(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide" have been synthesized using various methodologies, demonstrating their potential as intermediates for further chemical transformations. For instance, the application of microwave-assisted synthesis has proven to be an efficient, environmentally friendly method for producing novel pyrazoline derivatives with potent biological activities (Ravula et al., 2016). Additionally, the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via the tandem aza-Piancatelli rearrangement/Michael reaction showcases the versatility of furan derivatives in constructing complex molecules (Reddy et al., 2012).
Biological Activities
Several studies have focused on evaluating the biological activities of compounds with furan moieties, including anti-inflammatory, antibacterial, and antiprotozoal effects. Compounds synthesized with furan and chlorophenyl groups have been screened for their in vivo antiinflammatory and in vitro antibacterial activities, revealing significant potential (Ravula et al., 2016). Furthermore, substituted 2,5-bis(4-guanylphenyl)furans exhibited notable activity against Trypanosoma rhodesiense, highlighting their therapeutic prospects in treating protozoal infections (Das & Boykin, 1977).
Materials Science
Furan derivatives have also found applications in materials science, particularly in the development of sustainable polymers. For example, furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides represent promising sustainable alternatives to traditional polyphthalamides, offering comparable performance for high-demand applications (Jiang et al., 2015).
Anticonvulsant Properties
Compounds structurally related to "this compound" have been analyzed for their crystal structures and potential as anticonvulsants, indicating the importance of the furan moiety in medicinal chemistry (Kubicki et al., 2000).
Properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-26-18-7-3-6-17(12-18)24-21(25)15(13-23)11-19-8-9-20(27-19)14-4-2-5-16(22)10-14/h2-12H,1H3,(H,24,25)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWZOIUQFBRNU-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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